molecular formula C21H20Cl2N2O3 B2751990 (Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 899401-05-9

(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2751990
CAS RN: 899401-05-9
M. Wt: 419.3
InChI Key: UJWITPJOUFRJML-ODLFYWEKSA-N
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Description

(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20Cl2N2O3 and its molecular weight is 419.3. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylpiperazine Derivatives in Medicinal Chemistry

  • Pharmacological Actions of Arylidene-Imidazolone Derivatives : Arylidene-imidazolone derivatives, which share structural similarities with the target compound, have been noted for their varied pharmacological actions. Research on these compounds, including structural analysis through X-ray diffraction, provides insight into their potential conformations and interactions, which are crucial for understanding their biological activities (Żesławska et al., 2018).

  • Potential Imaging Probes : A derivative similar to the query compound was designed and synthesized for potential use as a PET probe for imaging the enzyme PIM1, demonstrating the compound's relevance in diagnostic research and its selective inhibition properties (Gao et al., 2013).

Benzofuran Derivatives as Antimicrobial Agents

  • Antimicrobial Activity : The synthesis and evaluation of benzothiazepine derivatives and their ribofuranosides, which are structurally related to benzofuran compounds, have been investigated for antimicrobial activity. These studies contribute to the understanding of the structural requirements for antimicrobial efficacy and could inform the applications of similar compounds in combating microbial infections (Singh et al., 2002).

Biological Imaging and Sensor Development

  • Luminescent Properties and Sorption Capability : Research on metal-organic frameworks incorporating similar structural units has revealed their high porosity, sorption capability for organic compounds, and guest-dependent luminescent properties. These findings highlight the potential application of related compounds in the development of new materials for gas storage, separation technologies, and sensing applications (Hou et al., 2008).

properties

IUPAC Name

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-24-7-9-25(10-8-24)12-15-18(26)6-5-13-20(27)19(28-21(13)15)11-14-16(22)3-2-4-17(14)23/h2-6,11,26H,7-10,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWITPJOUFRJML-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

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